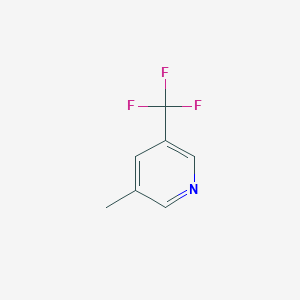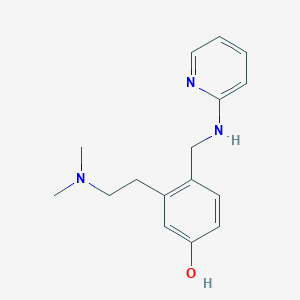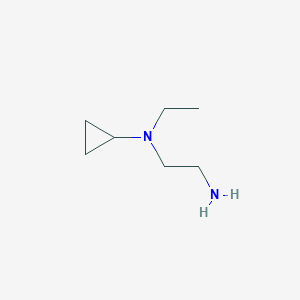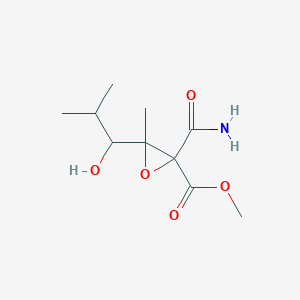
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Carboplatin, which is a platinum-containing chemotherapy drug used to treat various types of cancer. However,
Mécanisme D'action
Carboplatin is a platinum-containing compound that works by binding to the DNA in cancer cells. The platinum atom in Carboplatin forms covalent bonds with the nitrogen atoms in the DNA bases, causing cross-linking of the DNA strands. This cross-linking prevents the cancer cells from dividing and growing, leading to cell death.
Effets Biochimiques Et Physiologiques
Carboplatin has both biochemical and physiological effects on the body. Biochemically, Carboplatin causes damage to the DNA in cancer cells, leading to cell death. Physiologically, Carboplatin can cause side effects such as nausea, vomiting, and hair loss. These side effects occur because Carboplatin also affects healthy cells in the body, leading to damage to the gastrointestinal tract and hair follicles.
Avantages Et Limitations Des Expériences En Laboratoire
Carboplatin has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying DNA damage and repair. Carboplatin is also relatively easy to synthesize, making it readily available for lab experiments. However, Carboplatin has some limitations for lab experiments. It can be toxic to healthy cells, making it difficult to study its effects on specific cell types. Additionally, Carboplatin is a chemotherapy drug, which means that it is designed to be used in vivo, making it difficult to study its effects in vitro.
Orientations Futures
Carboplatin has potential future directions in various fields, including cancer treatment, drug delivery, and materials science. In cancer treatment, Carboplatin is being studied in combination with other drugs to increase its effectiveness and reduce its side effects. In drug delivery, Carboplatin is being studied for its potential use as a carrier for other drugs, allowing for targeted drug delivery to specific cells. In materials science, Carboplatin is being studied for its potential use in the development of new materials with unique properties.
Conclusion:
Carboplatin is a platinum-containing compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its effectiveness in cancer treatment. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. However, Carboplatin can also cause side effects such as nausea, vomiting, and hair loss. Despite its limitations, Carboplatin has potential future directions in cancer treatment, drug delivery, and materials science.
Méthodes De Synthèse
Carboplatin is synthesized by reacting cis-diamminedichloroplatinum(II) with 1,1-cyclobutanedicarboxylic acid in the presence of ammonium hydroxide. The resulting product is then treated with a mixture of methanol and acetic anhydride to form Carboplatin. The synthesis method of Carboplatin is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Carboplatin has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against various types of cancer, including ovarian, lung, and bladder cancer. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. This makes Carboplatin an effective chemotherapy drug for cancer treatment.
Propriétés
Numéro CAS |
142438-73-1 |
|---|---|
Nom du produit |
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane |
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
methyl 2-carbamoyl-3-(1-hydroxy-2-methylpropyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H17NO5/c1-5(2)6(12)9(3)10(16-9,7(11)13)8(14)15-4/h5-6,12H,1-4H3,(H2,11,13) |
Clé InChI |
IHZRQZDNRNIBGT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
SMILES canonique |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
Synonymes |
1-CARBAMOYL-2,4-DIMETHYL-1,2-EPOXY-3-HYDROXY-1-(METHOXYCARBONYL)PENTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



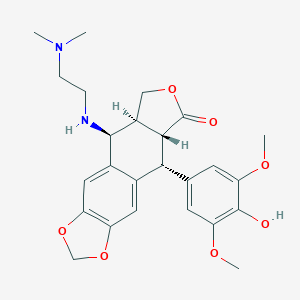
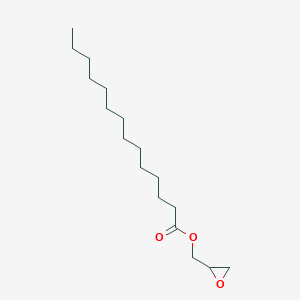
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
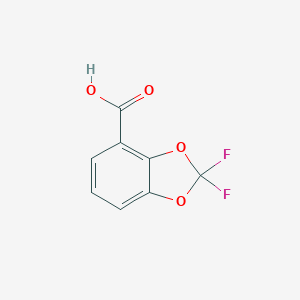
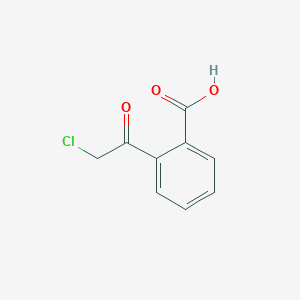
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
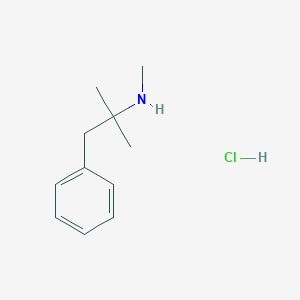
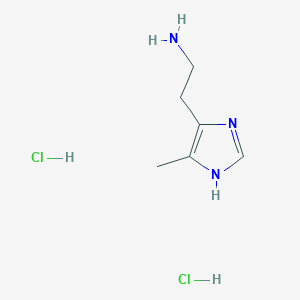
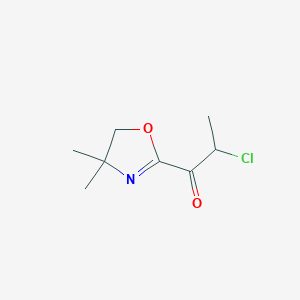
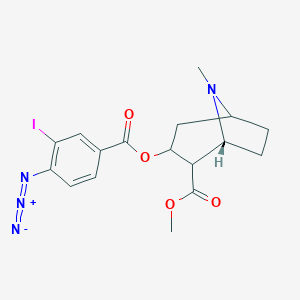
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)
